molecular formula C13H13NO B12517666 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- CAS No. 653579-38-5

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-

Cat. No.: B12517666
CAS No.: 653579-38-5
M. Wt: 199.25 g/mol
InChI Key: UXGKYXZAXLJXKA-UHFFFAOYSA-N
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Description

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is a complex organic compound known for its unique chemical structure and diverse applications This compound is part of the quinolizine family, which is characterized by a fused ring system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, high-yield syntheses can be achieved through specific reaction pathways .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic hydrogenation and selective oxidation to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the case of its use in medicine, it may act as a vesicular monoamine transporter 2 (VMAT) inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

653579-38-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1,6,7,11b-tetrahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2

InChI Key

UXGKYXZAXLJXKA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)CC2C3=CC=CC=C31

Origin of Product

United States

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